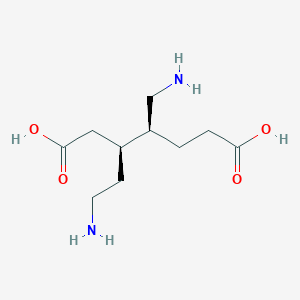
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound features two amino groups and a heptanedioic acid backbone, making it an interesting subject for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as heptanedioic acid and ethylenediamine.
Protection of Functional Groups: The carboxyl groups of heptanedioic acid are protected using suitable protecting groups like tert-butyl esters.
Formation of Intermediate: The protected heptanedioic acid is then reacted with ethylenediamine under controlled conditions to form an intermediate compound.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The heptanedioic acid backbone provides structural stability and facilitates binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)pentanedioic acid
- (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)hexanedioic acid
- (3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)octanedioic acid
Uniqueness
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid is unique due to its specific chain length and chiral centers, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H20N2O4 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
(3S,4S)-3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid |
InChI |
InChI=1S/C10H20N2O4/c11-4-3-7(5-10(15)16)8(6-12)1-2-9(13)14/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16)/t7-,8+/m0/s1 |
InChI-Schlüssel |
QMRGRIXXWLVLTR-JGVFFNPUSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](CN)[C@@H](CCN)CC(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(CN)C(CCN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















